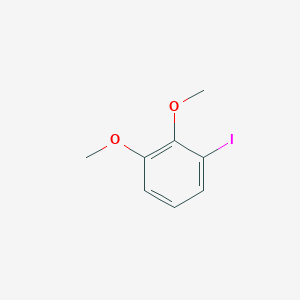

1-Iodo-2,3-dimethoxybenzene

Descripción

1-Iodo-2,3-dimethoxybenzene (CAS 25245-33-4) is a halogenated aromatic compound with the molecular formula C₈H₉IO₂ and a molecular weight of 264.062 g/mol . It features an iodine substituent at the 1-position and methoxy groups at the 2- and 3-positions of the benzene ring. Key physical properties include a melting point of 52.29°C, a boiling point of ~274.5°C at 760 mmHg, and slight water solubility. Its density and refractive index are predicted as ~1.7 g/cm³ and n²⁰D 1.57, respectively . The compound is used in organic synthesis, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group.

Propiedades

IUPAC Name |

1-iodo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVUOSIEYKUTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374761 | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-33-4 | |

| Record name | 1-Iodo-2,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The decarboxylative iodination method exploits the reactivity of arene carboxylic acids with hypervalent iodine reagents. A seminal approach involves treating 2,6-dimethoxybenzoic acid with iodobenzene diacetate (PhI(OAc)₂) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere at 353 K for 24 hours . The reaction proceeds via a radical pathway, where decarboxylation generates an aryl radical intermediate, which subsequently abstracts an iodine atom from PhI(OAc)₂.

Key Parameters:

-

Solvent : DMSO (polar aprotic, stabilizes intermediates)

-

Temperature : 353 K (optimized for radical formation)

-

Reagent : PhI(OAc)₂ (1.2 equivalents)

-

Atmosphere : Inert (nitrogen) to prevent oxidation byproducts

The product crystallizes directly from the reaction mixture, enabling structural validation via X-ray diffraction . Crystallographic data confirm the iodine atom occupies the para position relative to the methoxy groups, with bond lengths of 2.090 Å for the C–I bond and 1.359 Å for the C–O bonds.

Diazotization and Nucleophilic Substitution

Classical Diazotization Protocol

A traditional route involves the diazotization of 2,3-dimethylaniline followed by iodination. The process occurs in two stages:

-

Hydrogenation :

-

Diazotization and Iodination :

Challenges and Optimizations:

-

Regioselectivity : Competing side reactions (e.g., phenol formation) necessitate strict pH control.

-

Yield Limitations : Early reports (Smith & Opie, 1941) describe modest yields due to volatile intermediates.

Comparative Analysis of Methodologies

Efficiency and Practicality

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: Formation of 2,3-dimethoxybenzene derivatives.

Oxidation: Formation of 2,3-dimethoxybenzoquinone.

Reduction: Formation of 2,3-dimethoxybenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Iodo-2,3-dimethoxybenzene serves as a versatile building block in the synthesis of various organic compounds. Its iodo substituent makes it a valuable reagent for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Key Reactions:

- Cross-Coupling Reactions: The compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. These reactions enable the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution: The presence of the iodine atom enhances the electrophilicity of the aromatic ring, facilitating electrophilic substitution reactions. This property is exploited to synthesize various derivatives with desired functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. Its ability to modify biological activity through structural diversification makes it a candidate for drug discovery.

Case Studies:

- Anticancer Agents: Research indicates that iodobenzene derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of this compound into larger molecular frameworks has been explored to enhance potency and selectivity against specific cancer types.

- Antimicrobial Activity: Some studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Materials Science

The compound's unique structural features allow it to be used in materials science for synthesizing advanced materials.

Applications:

- Polymer Chemistry: this compound can be polymerized to create new materials with tailored properties. Its use in creating conductive polymers has been explored for applications in electronics.

- Nanomaterials: The compound serves as a precursor for synthesizing nanomaterials that exhibit interesting optical and electronic properties, useful in sensors and photovoltaic devices.

Mecanismo De Acción

The mechanism of action of 1-iodo-2,3-dimethoxybenzene primarily involves its role as an electrophile in substitution reactions. The iodine atom, being highly electronegative, makes the benzene ring susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis

Actividad Biológica

1-Iodo-2,3-dimethoxybenzene is an organoiodine compound with significant biological activity, particularly in the context of organic synthesis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C₈H₉IO₂

- Molar Mass : 264.06 g/mol

- Melting Point : 105-106 °C

- Boiling Point : 287 °C

- Density : 1.655 g/cm³

Synthesis and Reactivity

This compound can be synthesized through various iodination methods, including the use of iodine and hydrogen peroxide as oxidants. The reaction conditions significantly influence the yield and purity of the product. For instance, a study reported that under specific conditions (45 °C for 5 hours), high conversion rates to iodinated products were achieved, demonstrating effective atom economy and minimal environmental impact by avoiding organic solvents .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of iodinated aromatic compounds. For instance, studies indicate that derivatives such as this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of iodine is believed to enhance the compound's ability to disrupt bacterial cell membranes .

The biological activity of this compound is primarily attributed to its ability to form reactive iodine species that can interact with microbial cellular components. These interactions can lead to:

- Disruption of Membrane Integrity : Iodine species can compromise the structural integrity of bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within bacteria, thereby reducing their viability.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various iodobenzene derivatives, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Synthesis Optimization : Research focused on optimizing the synthesis of iodinated compounds revealed that using hydrogen peroxide not only improved yields but also enhanced the biological activity of the resulting products due to better iodine incorporation .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉IO₂ |

| Molar Mass | 264.06 g/mol |

| Melting Point | 105-106 °C |

| Boiling Point | 287 °C |

| Density | 1.655 g/cm³ |

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,3-dimethoxybenzene, and how can reaction conditions be optimized?

The compound is synthesized via iodination of 2,6-dimethoxybenzoic acid using iodobenzene diacetate (PhI(OAc)₂) in dimethyl sulfoxide (DMSO) at 353 K for 24 hours. Optimization involves solvent selection (polar aprotic solvents like DMSO enhance reactivity), temperature control (to avoid decomposition), and purification via silica gel column chromatography. Yield improvements may require stoichiometric adjustments or exclusion of moisture .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction reveals a monoclinic lattice with weak C–H···π interactions (bond distance: 3.824 Å) and non-bonded C–I···π interactions (3.695 Å), forming zigzag chains along the [0 1 1] direction. Refinement using SHELX software (e.g., SHELXL97) confirms geometric parameters, including C–I bond lengths (2.090 Å) and angles (119.5°). These interactions guide molecular assembly, critical for predicting solid-state behavior .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Key techniques include:

- ¹H/¹³C NMR : Methoxy groups appear as singlets (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C). Aromatic protons show splitting patterns dependent on substitution.

- IR Spectroscopy : Stretching vibrations for C–I (~500 cm⁻¹) and C–O (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 280, with fragmentation patterns indicating loss of iodine (Δ m/z 127) .

Advanced Research Questions

Q. What challenges arise in the oxidative functionalization of this compound, and how can competing decomposition pathways be mitigated?

Oxidation with agents like Selectfluor may trigger decomposition via radical pathways, particularly under acidic or aqueous conditions. Mitigation strategies include:

Q. How do computational methods aid in understanding the reactivity of this compound in hypervalent iodine catalysis?

Density functional theory (DFT) studies reveal that the iodine center’s σ*-orbital interacts with nucleophiles, stabilizing transition states. For example, computational models show that methoxy groups enhance electrophilicity via electron donation, directing regioselectivity in cross-coupling reactions. Such insights guide catalyst design for C–N or C–O bond formations .

Q. How do steric and electronic effects of methoxy substituents influence the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

Methoxy groups act as ortho/para directors but introduce steric hindrance. In nitration or halogenation, the para position to iodine is favored due to reduced steric clash. Electronic effects dominate in less crowded systems, while steric effects control reactivity in bulky derivatives. Competitive experiments with isotopic labeling (e.g., ¹²⁵I) can validate mechanistic hypotheses .

Q. What are the implications of non-covalent interactions (e.g., halogen bonding, C–H···π) in the solid-state arrangement of this compound, and how can these be exploited in crystal engineering?

The C–I···π interaction (3.695 Å) and C–H···π networks (3.824 Å) enable predictable supramolecular architectures. These interactions are leveraged in designing co-crystals with complementary π-systems (e.g., polyaromatic hydrocarbons) or metal-organic frameworks (MOFs) for catalytic or sensing applications. Synchrotron-based crystallography is recommended for resolving weak interactions .

Methodological Considerations

- Data Contradiction Analysis : Conflicting reports on reaction yields (e.g., oxidation vs. decomposition) require multi-technique validation (NMR, LC-MS) and control experiments to isolate variables (e.g., trace water content) .

- Crystallographic Refinement : Use SHELXTL for structure solution and PLATON for validation. Hydrogen atoms are placed geometrically, with thermal parameters constrained to parent atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.